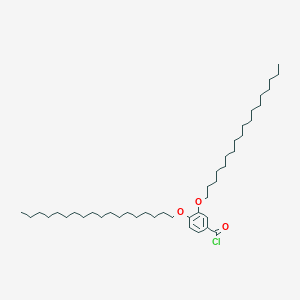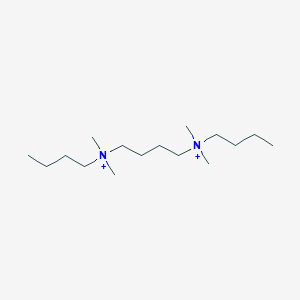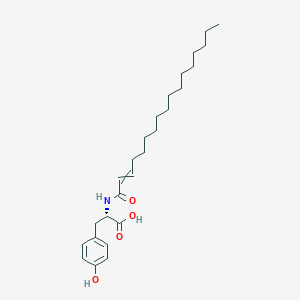
N-Heptadec-2-enoyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Heptadec-2-enoyl-L-tyrosine is a compound with the IUPAC name (2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a heptadec-2-enoyl group attached to the amino group of L-tyrosine, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with heptadec-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete acylation
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis using lipases or other acyltransferases. These biocatalysts can offer higher specificity and yield under milder conditions compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
N-Heptadec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The double bond in the heptadec-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated N-heptadecyl-L-tyrosine.
Substitution: Formation of various substituted tyrosine derivatives.
科学的研究の応用
N-Heptadec-2-enoyl-L-tyrosine has several scientific research applications across various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying acylation reactions.
Biology: Investigated for its role in modulating enzyme activities and as a potential ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations for its potential skin benefits.
作用機序
The mechanism of action of N-Heptadec-2-enoyl-L-tyrosine involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosine kinases and receptors involved in signal transduction pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and potential regulation of metabolic processes.
類似化合物との比較
Similar Compounds
N-Heptadec-2-enoyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
N-Heptadec-2-enoyl-L-serine: Similar structure but with serine instead of tyrosine.
Uniqueness
N-Heptadec-2-enoyl-L-tyrosine is unique due to the presence of the hydroxyl group on the tyrosine moiety, which imparts additional reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for further functionalization and interaction with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
825637-89-6 |
|---|---|
分子式 |
C26H41NO4 |
分子量 |
431.6 g/mol |
IUPAC名 |
(2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h15-20,24,28H,2-14,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
InChIキー |
OXIQOGSUFDGBCB-DEOSSOPVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


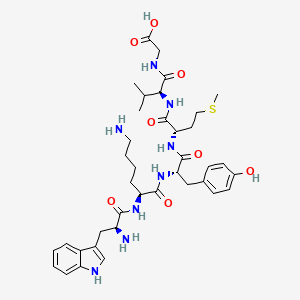
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)

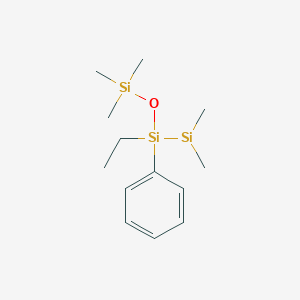
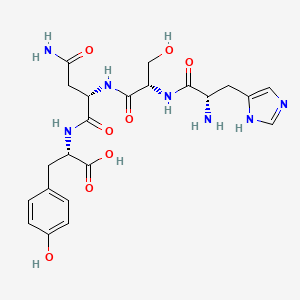
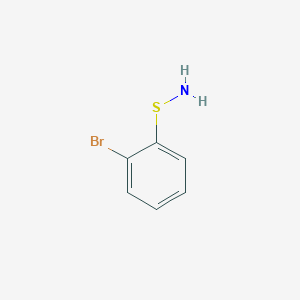
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
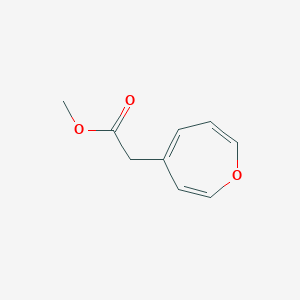
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
